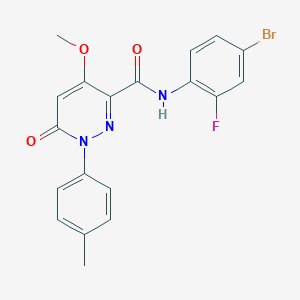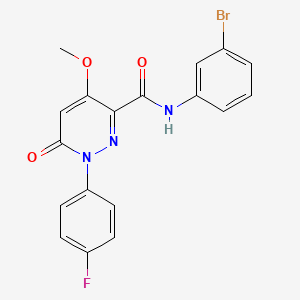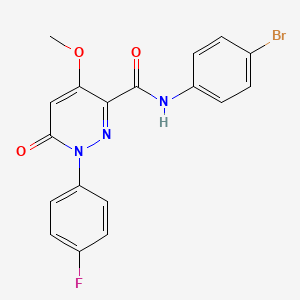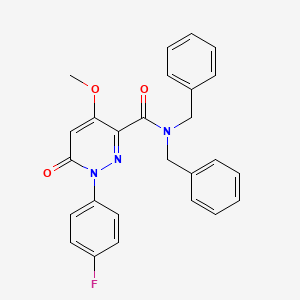![molecular formula C20H16F3N3O B6546001 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 946256-83-3](/img/structure/B6546001.png)
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Indole Synthesis: : The indole core can be constructed using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
-
Coupling Reactions: : The final step involves coupling the oxadiazole and indole moieties. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl group on the oxadiazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole and phenyl rings. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens, amines, thiols, and various catalysts (e.g., palladium, copper).
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
- 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole
- 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole
Uniqueness
The uniqueness of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole lies in its specific combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its electronic properties. These features distinguish it from other similar compounds and may confer unique biological activities or chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-ethyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c1-2-18-24-25-19(27-18)17-11-14-7-3-4-9-16(14)26(17)12-13-6-5-8-15(10-13)20(21,22)23/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEDCRNURHFFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B6545960.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B6545966.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6545971.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6545974.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6545981.png)
![2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6545983.png)
![ethyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545991.png)
![methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate](/img/structure/B6545995.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6546011.png)
![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6546013.png)
